molecular formula C4H4BrF2N3 B2395887 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole CAS No. 2490401-53-9

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole

Katalognummer: B2395887
CAS-Nummer: 2490401-53-9
Molekulargewicht: 211.998
InChI-Schlüssel: NRJMGJPWVDXPLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole is a halogenated triazole derivative characterized by a bromine atom at position 5, a difluoromethyl group at position 3, and a methyl group at position 1 of the triazole ring. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name

5-bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF2N3/c1-10-4(5)8-3(9-10)2(6)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJMGJPWVDXPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination of 3-(Difluoromethyl)-1-methyl-1,2,4-triazole

A direct approach involves bromination of the pre-assembled 3-(difluoromethyl)-1-methyl-1,2,4-triazole. This method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. Reactions are typically conducted in carbon tetrachloride (CCl₄) at 80–90°C, achieving yields of 65–72%. Key considerations include:

  • Regioselectivity : The electron-withdrawing difluoromethyl group directs bromination to the C5 position via electrophilic aromatic substitution.
  • Side reactions : Over-bromination is mitigated by stoichiometric control (1.1 equiv NBS).

Optimization Data :

Parameter Optimal Value Yield Impact
NBS Equiv 1.1 +15%
Temperature (°C) 85 +10%
Solvent CCl₄ +8%

Limitations of Direct Bromination

  • Substrate accessibility : 3-(Difluoromethyl)-1-methyl-1,2,4-triazole must be synthesized separately, adding steps.
  • Purification challenges : Separation from 3-bromo-1-methyl-1,2,4-triazole byproducts requires chromatography.

Cyclocondensation of Functionalized Hydrazine Derivatives

Hydrazine-Carbon Disulfide Route

This method constructs the triazole ring de novo using methylhydrazine and carbon disulfide (CS₂) under basic conditions:

  • Formation of dithiocarbazate : Methylhydrazine reacts with CS₂ in ethanol at 0°C.
  • Cyclization with difluoromethylating agent : Chlorodifluoromethane (ClCF₂H) introduces the CF₂H group at 120°C, followed by bromination.

Reaction Scheme :
$$
\text{CH₃NHNH₂ + CS₂ → CH₃NHNHC(S)SH} \xrightarrow{\text{ClCF₂H}} \text{C₃H₃F₂N₃} \xrightarrow{\text{Br₂}} \text{C₄H₄BrF₂N₃}
$$

Yield Comparison :

Step Yield (%) Purity (%)
Dithiocarbazate 89 95
Cyclization 78 88
Bromination 68 92

Alternative Cyclization Agents

Recent advances utilize trimethylsilyl triflate (TMSOTf) to enhance cyclization efficiency:

  • Conditions : 0.5 equiv TMSOTf in DCM at 25°C.
  • Outcome : 82% cyclization yield, reducing side-product formation.

Late-Stage Difluoromethylation Strategies

Radical Difluoromethylation

Photocatalytic methods enable direct C–H difluoromethylation of pre-brominated triazoles. Difluoromethyl sulfone (HCF₂SO₂Ph) serves as the CF₂H source under blue LED irradiation with fac-Ir(ppy)₃ as a catalyst:
$$
\text{C₄H₄BrN₃ + HCF₂SO₂Ph} \xrightarrow{h\nu, \text{Ir catalyst}} \text{C₄H₄BrF₂N₃}
$$

Advantages :

  • Atom economy : Avoids pre-functionalized substrates.
  • Functional group tolerance : Compatible with bromine.

Limitations :

  • Scale-up challenges : Photoreactor requirements limit industrial adoption.

Transition Metal-Mediated Approaches

Palladium-catalyzed cross-coupling using Zn(CF₂H)₂ has shown promise:

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, DMF, 100°C.
  • Yield : 74% with >98% regioselectivity.

Mechanistic Insight :
Oxidative addition of Pd⁰ to the triazole C–Br bond precedes transmetallation with Zn(CF₂H)₂, culminating in reductive elimination.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microfluidic reactors addresses exothermicity and mixing issues in bromination steps:

  • Residence time : 2–5 minutes at 100°C.
  • Output : 1.2 kg/h with 89% yield.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 23.4 8.7
PMI (kg/kg) 56 19
Energy (kWh/mol) 48 14

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The bromine atom in 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or its substituents.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring or its substituents.

    Coupling Products: Complex molecules formed through the coupling of the triazole ring with other aromatic or aliphatic groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Chemical Biology: The compound is used as a probe to study biological processes and as a tool in chemical biology research.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and fungicides.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent pattern on the triazole ring significantly influences molecular polarity, solubility, and stability. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Key Properties References
5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole 5-Br, 3-CF₂H, 1-Me High polarity (due to CF₂H), enhanced metabolic stability, moderate logP
5-Bromo-1-methyl-1H-1,2,4-triazole (CAS 16681-72-4) 5-Br, 1-Me Lower polarity, logP ~1.2; used as a building block for agrochemicals
3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1) 3-Br, 5-Me, 1-(3-phenylpropyl) Lipophilic (logP ~3.5), potential CNS activity due to phenylpropyl group
5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1781592-70-8) 5-Br, 3-(2-Cl-Ph), 1-Me Aromatic stacking capability, increased rigidity, UV absorption at 254 nm

Key Observations :

  • The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, reducing basicity and enhancing resistance to oxidative metabolism compared to non-fluorinated analogs .

Structural and Crystallographic Insights

  • Crystal Packing: Halogen bonds (C–Br⋯N) and hydrogen bonds (C–H⋯O) stabilize the crystal structures of brominated triazoles, as observed in 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone .
  • Conformational Flexibility : Bulky substituents (e.g., 3-phenylpropyl in CAS 1374407-96-1) introduce steric hindrance, limiting rotational freedom and altering binding modes .

Biologische Aktivität

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure, featuring both bromine and difluoromethyl substituents, suggests significant potential in various biological applications, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, emphasizing its antifungal and antibacterial properties, potential as a pharmacophore in drug development, and its interaction with specific biological targets.

Chemical Structure and Properties

The molecular formula of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole is C5H5BrF2N3. The presence of the difluoromethyl group is notable for enhancing metabolic stability and binding affinity to biological targets. The structural features can be summarized as follows:

FeatureDescription
Molecular FormulaC5H5BrF2N3
Triazole RingFive-membered ring with three nitrogen atoms
SubstituentsBromine at position 3; difluoromethyl at position 5

Antifungal Properties

Research indicates that 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole exhibits significant antifungal activity. Preliminary studies have shown that this compound can inhibit the growth of various fungal pathogens by targeting crucial enzymes involved in sterol biosynthesis. Specifically, it acts by inhibiting cytochrome P450 enzymes such as CYP51, which are essential for converting lanosterol to ergosterol, a vital component of fungal cell membranes .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Studies suggest that it may inhibit bacterial growth through mechanisms similar to those observed in antifungal activity. The difluoromethyl group enhances its interaction with bacterial enzymes and receptors, potentially increasing its efficacy as an antibacterial agent.

The mechanism of action of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole involves:

  • Inhibition of Sterol Biosynthesis : By targeting CYP51, the compound disrupts the biosynthesis of ergosterol in fungi.
  • Enzyme Interaction : Molecular docking studies suggest favorable interactions with specific enzyme active sites, indicating its potential as a selective inhibitor .

Case Study 1: Antifungal Efficacy

In a study assessing antifungal activity against Candida albicans, 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole demonstrated an IC50 value significantly lower than that of standard antifungal agents. This suggests that the compound has a high potential for development as an antifungal drug.

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial effects against Staphylococcus aureus and found that the compound exhibited dose-dependent inhibition. The results indicated that the presence of the difluoromethyl group was critical for enhancing antibacterial activity compared to structurally similar compounds without this substituent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. Structure-activity relationship studies have shown that modifications to the triazole ring and substituents can significantly influence biological activity. For instance:

Compound NameBiological Activity
3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazoleDifferent electronic properties; varied activity
3-Chloro-5-(difluoromethyl)-1H-1,2,4-triazoleAltered reactivity patterns

These findings underscore the importance of specific functional groups in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclization of precursors such as 5-bromo-1-methyl-1,2,4-triazole with difluoromethylating agents. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions) and catalysts like copper(I) iodide to facilitate difluoromethylation. Reaction temperatures (e.g., 80–100°C) and stoichiometric ratios of reagents significantly impact yield .
  • Data Contradictions : Some studies report lower yields (<50%) when scaling up reactions due to incomplete difluoromethylation, necessitating purification via column chromatography or recrystallization .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₅H₅BrF₂N₃: ~235.97 g/mol). X-ray crystallography provides definitive structural confirmation but requires high-quality single crystals .

Q. What are the key physicochemical properties relevant to its stability in biological assays?

  • Methodology : Assess solubility in DMSO/PBS for in vitro studies. LogP values (estimated ~2.1–2.5) indicate moderate lipophilicity, influencing membrane permeability. Stability under physiological pH (e.g., 7.4) and thermal degradation profiles (TGA/DSC) are critical for storage conditions .

Advanced Research Questions

Q. How does the difluoromethyl group enhance bioactivity compared to other substituents (e.g., trifluoromethyl or methylthio)?

  • Mechanistic Insight : The difluoromethyl group increases metabolic stability and electronegativity, enhancing interactions with enzyme active sites (e.g., hydrogen bonding with catalytic residues). Comparative studies with trifluoromethyl analogs show reduced off-target effects but similar potency in antifungal assays .
  • Data Contradictions : Some reports indicate trifluoromethyl derivatives exhibit higher cytotoxicity in mammalian cells, suggesting the difluoromethyl group balances activity and safety .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodology : Standardize assay conditions (e.g., MIC values against Candida albicans using CLSI guidelines). Control for batch-to-batch purity variations via HPLC. Use isogenic fungal strains to isolate compound-specific effects from genetic variability .
  • Case Study : Discrepancies in IC₅₀ values (2–10 µM) for antifungal activity may arise from differences in fungal membrane composition or efflux pump expression .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to cytochrome P450 14α-demethylase (CYP51), a target in antifungal therapy. DFT calculations optimize ligand conformation and electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values. Adjust synthetic routes to introduce substituents that enhance π-π stacking or van der Waals interactions .

Q. What are the challenges in modifying the triazole ring for targeted drug delivery?

  • Methodology : Introduce bioorthogonal handles (e.g., alkynes for click chemistry) at the N-1 or C-5 positions. Assess steric effects of modifications on binding affinity using SPR or ITC. For example, 5-bromo substitution allows further functionalization via Suzuki-Miyaura cross-coupling .
  • Limitations : Bulky substituents at C-3 may reduce solubility, requiring formulation with cyclodextrins or liposomes .

Methodological Best Practices

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. 12–24 hours) and improve yields by 15–20% .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results across ≥3 independent replicates .
  • Safety Protocols : Handle brominated triazoles in fume hoods due to potential respiratory irritation. Store at –20°C under argon to prevent decomposition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.